molecular formula C23H23F2N5OS B2631895 7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1116037-13-8

7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2631895
CAS RN: 1116037-13-8
M. Wt: 455.53
InChI Key: ZESKKEIIOBLBCF-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-2,4-diones are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through several routes. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidin-2,4-diones can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidin-2,4-diones can vary depending on the specific substituents present on the molecule. For example, they can appear as white crystals with a melting point of 178–179 °C .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various heterocyclic derivatives, such as substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which were characterized and screened for urease inhibition activity (Rauf et al., 2010).
  • It has also been involved in the synthesis of substituted pyrimido[4,5-d]pyrimidones and pyrimidopyrimidinedithiones, highlighting its versatility in forming various bioactive molecules (Hamama et al., 2012); (Snieckus & Guimarães, 2014).

Antimicrobial and Antitumor Activity

  • Some derivatives have been explored for their antimicrobial properties. For example, 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives showed significant antibacterial activity (Cieplik et al., 2008).
  • The compound has been a key intermediate in the synthesis of antitumor agents. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showed potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with activity against certain cancers (Grivsky et al., 1980).

Chemical Structure and Properties

  • The compound has been used in studies focusing on its crystal structure, providing insights into its molecular conformation and potential interactions in biological systems (Low et al., 2004).
  • It has also been involved in computational studies exploring its electronic structures, which are crucial for understanding its reactivity and interaction with biological targets (Ashraf et al., 2019).

Novel Synthesis Methods

  • Novel and efficient synthesis methods have been developed for derivatives of this compound, demonstrating its potential in the synthesis of complex heterocyclic compounds under mild conditions (Wang et al., 2016).

Antioxidant Potential

  • Research has also explored its derivatives as antioxidants, synthesizing various pyrimido[4,5-d]pyrimidine derivatives and testing their antioxidant activity (Cahyana et al., 2020).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5OS/c1-16-2-5-18(14-20(16)25)27-22(31)15-32-23-26-9-8-21(28-23)30-12-10-29(11-13-30)19-6-3-17(24)4-7-19/h2-9,14H,10-13,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKKEIIOBLBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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